N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Description
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a sulfonamide derivative featuring a furan-2-carboxamide core linked to a phenyl group substituted with a pyrimidin-2-ylsulfamoyl moiety. Its structure combines the electron-rich furan ring with the hydrogen-bonding capabilities of the sulfamoyl and pyrimidine groups, which may enhance interactions with biological targets such as proteins or nucleic acids .
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-14(13-3-1-10-23-13)18-11-4-6-12(7-5-11)24(21,22)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYXCVZZCUTDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride, followed by the coupling with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid synthesis pathway.
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide can be compared to analogs with variations in:
- Pyrimidine substituents
- Carboxamide-linked heterocycles
- Sulfamoyl phenyl modifications
Pyrimidine Substituent Variants
Modifications to the pyrimidine ring significantly alter physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Nitrobenzothiophene substitution () introduces bulk and electron-deficient regions, possibly enhancing interactions with hydrophobic enzyme pockets .
Carboxamide-Linked Heterocycle Variants
Replacing the furan-2-carboxamide moiety with other heterocycles modulates electronic and steric profiles:
Key Observations :
- Nitro groups (e.g., in ) enhance antibacterial potency but may reduce solubility.
- Bromine substitution () introduces steric bulk and halogenic reactivity, useful for further derivatization.
Sulfamoyl Phenyl Modifications
Variations in the sulfamoyl phenyl linker impact conformational flexibility and binding:
Key Observations :
Biological Activity
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H16N4O4S
- Molecular Weight : 396.4 g/mol
- CAS Number : 1061966-11-7
The compound's mechanism of action primarily involves its interaction with various biological targets, including enzymes and receptors. It has been noted for its potential inhibitory effects on key enzymes involved in metabolic pathways, particularly those related to tyrosinase activity, which is crucial in melanin production.
1. Tyrosinase Inhibition
Tyrosinase is a critical enzyme in the biosynthesis of melanin. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Research indicates that this compound exhibits significant inhibitory activity against tyrosinase.
The compound's IC50 values suggest it is a potent inhibitor compared to conventional agents like kojic acid.
2. Cell Viability and Cytotoxicity
In vitro studies using B16F10 melanoma cells demonstrated that this compound did not exhibit cytotoxicity at concentrations up to 20 µM. This indicates a favorable safety profile for potential therapeutic applications.
3. Anti-melanogenic Activity
The compound's anti-melanogenic properties were assessed through melanin content measurement in treated B16F10 cells. Results indicated a dose-dependent reduction in melanin synthesis, further supporting its role as an effective tyrosinase inhibitor.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Furan Derivatives : A study focusing on furan derivatives reported that modifications in the phenyl ring significantly affected tyrosinase inhibition, suggesting structural activity relationships that could be applicable to this compound .
- Comparative Analysis : A comparative analysis with other furan-based compounds highlighted the unique efficacy of this compound in inhibiting tyrosinase, reinforcing its potential for cosmetic and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
